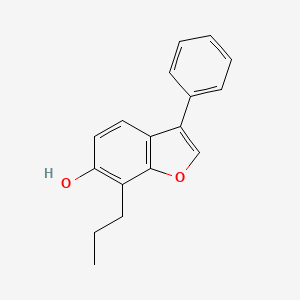

3-phenyl-7-propyl-1-benzofuran-6-ol

Description

Properties

Molecular Formula |

C17H16O2 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

3-phenyl-7-propyl-1-benzofuran-6-ol |

InChI |

InChI=1S/C17H16O2/c1-2-6-14-16(18)10-9-13-15(11-19-17(13)14)12-7-4-3-5-8-12/h3-5,7-11,18H,2,6H2,1H3 |

InChI Key |

PDHJJKVCIGBIIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis

The synthesis begins with 3-bromocoumarins, prepared via regioselective bromination of methoxycoumarins using N-bromosuccinimide (NBS) under microwave conditions. For 3-phenyl-7-propyl substitution, the coumarin precursor must bear methoxy groups at positions 6 and 7. Bromination at C3 followed by Perkin rearrangement in basic conditions yields benzofuran-2-carboxylic acid derivatives.

Functionalization Steps

To introduce the phenyl and propyl groups, the carboxylic acid intermediate undergoes sequential modifications:

-

Decarboxylation : Heating the acid with copper chromite in quinoline removes the carboxyl group.

-

Friedel-Crafts Alkylation : Reacting the debrominated benzofuran with propyl chloride in the presence of AlCl3 introduces the propyl group at C7.

-

Suzuki Coupling : A phenyl boronic acid is coupled at C3 using Pd(PPh3)4 and Na2CO3.

Key Conditions :

Palladium-Catalyzed Cyclization

Pd-mediated reactions enable direct coupling of aromatic fragments with alkynes, forming the benzofuran ring in one step.

Starting Materials

-

5-Iodo-3-propyl-2-hydroxybenzaldehyde : Synthesized by propylation of 2,5-dihydroxybenzaldehyde followed by iodination.

-

Phenylacetylene : Serves as the phenyl source.

Cyclization Protocol

The reaction combines 5-iodo-3-propyl-2-hydroxybenzaldehyde with phenylacetylene using Pd(OAc)2 and CuI in DMF. The hydroxyl group at C6 is protected as a methyl ether during the reaction and later deprotected using BBr3.

Reaction Equation :

Yield : ~70% after deprotection.

One-Pot Synthesis from o-Hydroxy Precursors

A patent method outlines a streamlined approach using o-hydroxybenzaldehyde derivatives and 2-halocarboxylic acids.

Reaction Design

-

Ether Formation : 2-Hydroxy-5-propylbenzaldehyde reacts with 2-bromo-3-phenylpropanoic acid in water with KOH (110°C, 2 h).

-

Cyclization and Decarboxylation : The intermediate undergoes acid-catalyzed (H2SO4) cyclization at 80°C, followed by decarboxylation.

Advantages :

Claisen Rearrangement of Propargyl Ethers

This method leverages-sigmatropic rearrangements to assemble the benzofuran core.

Propargyl Ether Synthesis

Vanillin derivative (3-propyl-4-hydroxy-5-methoxybenzaldehyde) is treated with propargyl bromide and K2CO3 to form the propargyl ether.

Rearrangement and Cyclization

Heating the ether at 180°C induces Claisen rearrangement, forming a ketene intermediate that cyclizes to the benzofuran. The phenyl group is introduced via subsequent Heck coupling.

Conditions :

Yield : ~60% (two steps).

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Key Limitations |

|---|---|---|---|---|

| Perkin Rearrangement | 65 | High | Moderate | Multi-step, requires Pd catalyst |

| Pd-Catalyzed | 70 | High | Low | Sensitivity to oxygen |

| One-Pot Synthesis | 80 | Low | High | Limited to simple substituents |

| Claisen Rearrangement | 60 | Medium | Moderate | High-temperature conditions |

Chemical Reactions Analysis

Types of Reactions

3-phenyl-7-propyl-1-benzofuran-6-ol can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under suitable conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The phenyl and propyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives .

Scientific Research Applications

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of benzofuran derivatives, including 3-phenyl-7-propyl-1-benzofuran-6-ol. For instance, compounds derived from benzofuran structures have shown to inhibit pro-inflammatory mediators such as nitric oxide and cytokines in various cell lines. A specific study demonstrated that certain benzofuran derivatives effectively reduced the levels of inflammatory markers in lipopolysaccharide-stimulated microglial cells, indicating their potential use in treating inflammatory diseases .

Antimicrobial Effects

Benzofuran derivatives have also been investigated for their antimicrobial properties. Research indicates that this compound exhibits notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds have been established, showcasing their potential as new antimicrobial agents in the face of rising antibiotic resistance .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. In vitro studies have shown that it can inhibit cell proliferation effectively, with specific IC50 values indicating its potency as an anticancer agent. The mechanism often involves the induction of apoptosis and the modulation of key signaling pathways associated with cancer progression .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Several studies have focused on modifying different positions on the benzofuran ring to enhance efficacy and reduce toxicity. For example:

These modifications allow researchers to tailor the compound's properties for specific therapeutic applications.

Case Study 1: Anti-inflammatory Activity

A study conducted on several benzofuran derivatives, including this compound, demonstrated significant inhibition of nitric oxide production in activated macrophages. The results indicated a potential therapeutic role in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various benzofuran derivatives against common pathogens, this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics . This positions it as a candidate for further development as an antimicrobial agent.

Case Study 3: Anticancer Research

Research involving the treatment of MCF-7 breast cancer cells with this compound showed a dose-dependent decrease in cell viability, with a notable induction of apoptosis observed through flow cytometry analysis. These findings support its potential application in cancer therapies .

Mechanism of Action

The mechanism of action of 3-phenyl-7-propyl-1-benzofuran-6-ol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . Its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

3-Phenyl-6-hydroxybenzofuran: Lacks the propyl group, which may affect its biological activity and physicochemical properties.

6-Hydroxy-7-propylbenzofuran: Lacks the phenyl group, which can influence its reactivity and applications.

3-Phenylbenzofuran: Lacks both the hydroxy and propyl groups, resulting in different chemical behavior and biological activities.

Uniqueness

3-phenyl-7-propyl-1-benzofuran-6-ol is unique due to the presence of all three substituents (phenyl, hydroxy, and propyl), which contribute to its distinct chemical and biological properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for benzofuran derivatives like 3-phenyl-7-propyl-1-benzofuran-6-ol?

- Methodological Answer : The synthesis of benzofuran derivatives typically involves cyclization of phenolic precursors. For example, the reaction of substituted phenols with allyl or propyl groups under catalytic conditions (e.g., tetrabutylammonium fluoride in tetrahydrofuran at 50°C for 24 hours) can yield benzofuran scaffolds. Purification via silica gel column chromatography (hexane:ethyl acetate gradients) is standard . Optimization of reaction time, catalyst loading, and solvent polarity is critical for improving yields.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : Analyze proton and carbon environments to verify substituent positions (e.g., propyl chain at C7, phenyl at C3).

- HPLC Purity Testing : Use ≥95% purity thresholds with C18 columns and UV detection for quality control .

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for benzofuran derivatives, such as unexpected coupling constants in NMR?

- Methodological Answer : Contradictions may arise from dynamic conformational changes or solvent effects. To address this:

- Variable Temperature NMR : Probe rotational barriers of substituents (e.g., propyl chain mobility).

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts using software like Gaussian or ORCA.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural assignments .

Q. How can researchers design experiments to probe the electronic effects of substituents on benzofuran reactivity?

- Methodological Answer :

- Electrochemical Studies : Measure oxidation potentials to assess electron-donating/withdrawing effects of the phenyl and propyl groups.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps.

- Substituent Swapping : Synthesize analogs (e.g., replacing the propyl group with methyl or allyl) to isolate electronic contributions .

Q. What advanced techniques are suitable for analyzing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions and monitor decomposition via LC-MS.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled heating rates.

- Accelerated Stability Testing : Use ICH guidelines (e.g., 40°C/75% RH for 6 months) to predict shelf-life .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported yields for benzofuran syntheses across studies?

- Methodological Answer :

- Reaction Replication : Systematically reproduce conditions (catalyst, solvent, temperature) from conflicting studies.

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., catalyst purity, moisture sensitivity).

- Meta-Analysis : Aggregate data from multiple sources to isolate trends, accounting for outliers .

Q. What frameworks ensure reproducibility in benzofuran derivative research?

- Methodological Answer :

- Open Data Practices : Share raw spectral data, chromatograms, and reaction logs in public repositories.

- Standardized Reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental details.

- Collaborative Validation : Cross-validate results with independent labs using identical protocols .

Structural and Functional Analysis

Q. How can computational tools predict the biological activity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.